molecular formula C12H12BrNO2 B1413905 Ethyl 3-bromo-4-cyano-5-methylphenylacetate CAS No. 1805249-11-9

Ethyl 3-bromo-4-cyano-5-methylphenylacetate

Cat. No. B1413905
CAS RN: 1805249-11-9
M. Wt: 282.13 g/mol
InChI Key: NGHUCTSABMLLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-4-cyano-5-methylphenylacetate, also known as ethyl-3-bromo-4-cyano-5-methylphenylacetate, is a synthetic compound with a wide range of applications in the fields of biochemistry and chemistry. It is a colorless liquid with a slightly pungent odor and is soluble in water and organic solvents. Ethyl 3-bromo-4-cyano-5-methylphenylacetate has been used in a variety of laboratory experiments, and has been studied for its potential applications in medicine and industry.

Mechanism Of Action

The exact mechanism of action of ethyl 3-bromo-4-cyano-5-methylphenylacetate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of drugs. It is also thought to have an effect on the activity of certain proteins, such as those involved in the transport of molecules across cellular membranes.
Biochemical and Physiological Effects
The effects of ethyl 3-bromo-4-cyano-5-methylphenylacetate on biochemical and physiological processes are not fully understood. However, it has been found to have an effect on the activity of certain enzymes, and has been shown to inhibit the activity of some proteins. Additionally, it has been found to have an effect on the metabolism of certain drugs, and has been studied for its potential applications in the development of new drugs.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl 3-bromo-4-cyano-5-methylphenylacetate in laboratory experiments include its low cost and availability, its ease of synthesis, and its ability to act as an inhibitor of certain enzymes. Additionally, it has been found to have an effect on the metabolism of certain drugs, and has been studied for its potential applications in the development of new drugs.
The limitations of using ethyl 3-bromo-4-cyano-5-methylphenylacetate in laboratory experiments include its potential toxicity, its relatively short shelf life, and its lack of specificity in terms of its effects on biochemical and physiological processes. Additionally, it may not be suitable for use in certain experiments due to its potential to interfere with the activity of certain enzymes.

Future Directions

For the use of ethyl 3-bromo-4-cyano-5-methylphenylacetate may include its use in the development of new drugs, its use in the study of drug metabolism, and its potential applications in biodegradation and bioremediation. Additionally, future research may focus on its potential to act as an inhibitor of certain enzymes, its potential to affect the activity of certain proteins, and its potential to have an effect on biochemical and physiological processes.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-5-methylphenylacetate has been used in a variety of scientific research applications, including the study of enzymes and their role in biochemistry and molecular biology. It has also been used in the study of drug metabolism and the development of new drugs. Additionally, it has been studied for its potential applications in the fields of biodegradation and bioremediation.

properties

IUPAC Name

ethyl 2-(3-bromo-4-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-8(2)10(7-14)11(13)5-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHUCTSABMLLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-cyano-5-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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